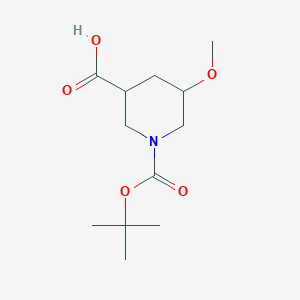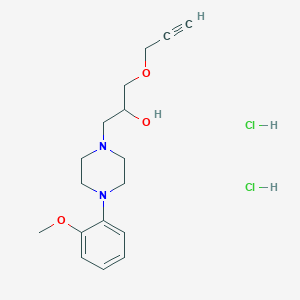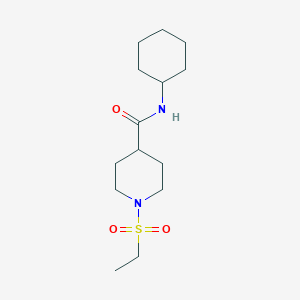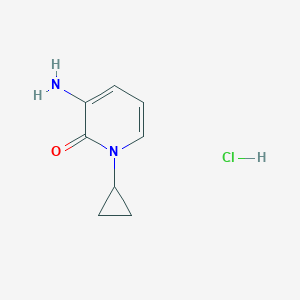
N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C10H17N3O3S and its molecular weight is 259.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activity
Research on novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety revealed moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents (Qu et al., 2018). Similarly, compounds synthesized from reactions involving thiadiazole derivatives displayed significant antimicrobial activities, reinforcing their potential in antimicrobial drug development (Shehadi et al., 2022).
Cytotoxicity and Cancer Research
The synthesis and evaluation of certain 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, related by their method of synthesis to thiadiazole derivatives, indicated their potential for in vitro cytotoxic activity against cancer cells, offering a route for further research into anticancer compounds (Hassan et al., 2014).
DNA Methylation and Neurodegenerative Diseases
A study focusing on substituted azoles, including thiadiazoles, found compounds that could inhibit tumor DNA methylation in vitro. This suggests applications in researching mechanisms of cancer progression and potentially developing therapeutics for various cancers (Hovsepyan et al., 2019). Additionally, certain compounds have shown potential in ameliorating Alzheimer's disease phenotypes, further highlighting the significance of thiadiazole derivatives in studying neurodegenerative diseases (Lee et al., 2018).
Anti-inflammatory and Analgesic Agents
Thiadiazole derivatives derived from visnaginone and khellinone showed promising results as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities. This opens up possibilities for these compounds to be developed into new anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Corrosion Inhibition
The application of 1,3,4-thiadiazole derivatives extends into materials science, with a particular derivative showing potential as a corrosion inhibitor for mild steel in acidic environments. This underscores the versatility of thiadiazole compounds in both biomedical and industrial applications (Attou et al., 2020).
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-7-8(17-13-12-7)9(14)11-6-10(2,15)4-5-16-3/h15H,4-6H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWRGBPVDJVVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C)(CCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid](/img/structure/B2867878.png)



![3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2867884.png)
![2-[6-(ethanesulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetic acid](/img/structure/B2867885.png)
![3-(2-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2867886.png)

![2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2867889.png)




![3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2867897.png)
